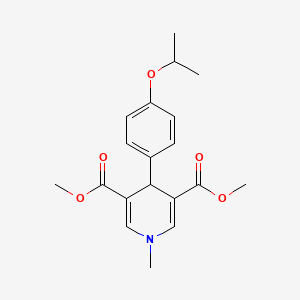
dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as IMD-0354, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammation, immune response, and cancer development.
Mecanismo De Acción
Dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate selectively inhibits the NF-κB pathway by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. This leads to the accumulation of IκB proteins in the cytoplasm, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of downstream target genes. The NF-κB pathway plays a critical role in regulating immune response, inflammation, and cell survival, and its dysregulation is implicated in many diseases and conditions.
Biochemical and Physiological Effects
dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a wide range of biochemical and physiological effects in various cell types and tissues. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. In addition, dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to improve immune function by enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It is a potent and selective inhibitor of the NF-κB pathway, which makes it a valuable tool for investigating the role of this pathway in various diseases and conditions. dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments. It has been shown to have some off-target effects, which may complicate the interpretation of experimental results. In addition, the optimal concentration and duration of dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate treatment may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the use of dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in scientific research. One potential application is in the development of new cancer therapies. dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have potent anti-tumor activity in preclinical studies, and further research is needed to evaluate its potential clinical efficacy. Another potential application is in the treatment of autoimmune diseases. dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to reduce inflammation and improve immune function, which makes it a promising candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Finally, further research is needed to better understand the mechanism of action of dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate and its potential off-target effects, which will be important for the development of new therapies based on this compound.
Conclusion
In conclusion, dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is a small molecule inhibitor of the NF-κB pathway that has been widely used in scientific research. It has been shown to have potent anti-tumor activity, reduce inflammation and oxidative stress, and improve immune function. dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, but also has some limitations that need to be taken into account. There are several future directions for the use of dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in scientific research, including the development of new cancer therapies, the treatment of autoimmune diseases, and further research to better understand its mechanism of action.
Métodos De Síntesis
Dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-isopropoxybenzaldehyde with methyl acetoacetate to form an intermediate, which is then reacted with ammonium acetate and acetic anhydride to give the pyridine ring. The final step involves the reaction of the pyridine intermediate with dimethyl malonate to form the target compound, dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate.
Aplicaciones Científicas De Investigación
Dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been widely used in scientific research to investigate the role of NF-κB pathway in various diseases and conditions. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation and oxidative stress, and improve immune function. dimethyl 4-(4-isopropoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been used in preclinical studies to investigate its potential therapeutic applications in cancer, autoimmune diseases, and neurodegenerative disorders.
Propiedades
IUPAC Name |
dimethyl 1-methyl-4-(4-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-12(2)25-14-8-6-13(7-9-14)17-15(18(21)23-4)10-20(3)11-16(17)19(22)24-5/h6-12,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZODIRARSBMNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-methyl-4-[4-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)
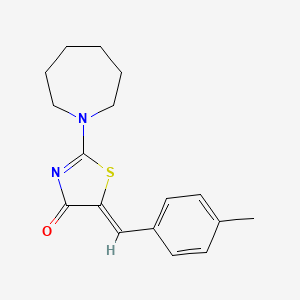
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)
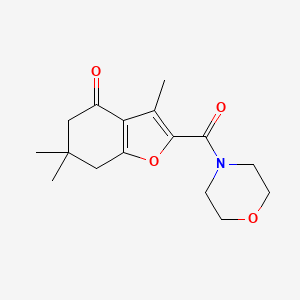
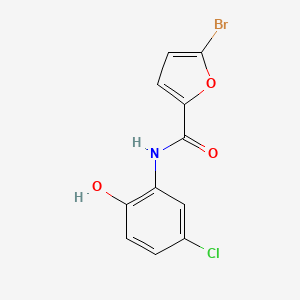
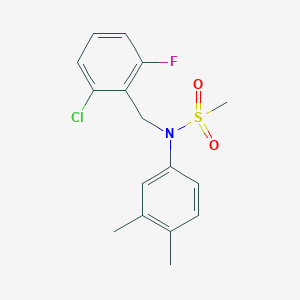
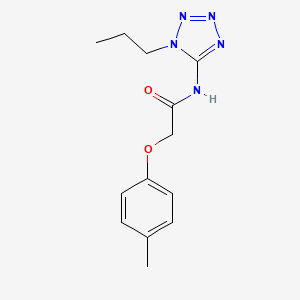
![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
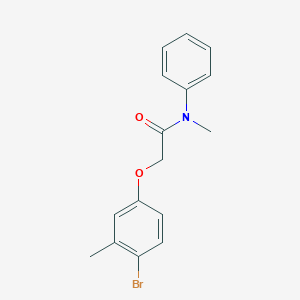
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)